molecular formula C6H9ClSe B14503081 1-Chloro-1-(ethylselanyl)buta-1,3-diene CAS No. 62807-61-8

1-Chloro-1-(ethylselanyl)buta-1,3-diene

Cat. No.: B14503081
CAS No.: 62807-61-8
M. Wt: 195.56 g/mol
InChI Key: XAPFQAKSEKFBMN-UHFFFAOYSA-N
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Description

1-Chloro-1-(ethylselanyl)buta-1,3-diene is an organoselenium compound characterized by the presence of a chlorine atom and an ethylselanyl group attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(ethylselanyl)buta-1,3-diene typically involves the reaction of 1-chloro-1,3-butadiene with ethylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:

1-chloro-1,3-butadiene+ethylselenolThis compound\text{1-chloro-1,3-butadiene} + \text{ethylselenol} \rightarrow \text{this compound} 1-chloro-1,3-butadiene+ethylselenol→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(ethylselanyl)buta-1,3-diene undergoes various chemical reactions, including:

    Electrophilic Addition: The compound can react with electrophiles such as halogens and hydrogen halides, leading to the formation of addition products.

    Oxidation: The ethylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Substitution: The chlorine atom can be substituted by nucleophiles, resulting in the formation of new compounds.

Common Reagents and Conditions:

    Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed:

    Electrophilic Addition: Products such as 1,2-dichloro-1-(ethylselanyl)butane or 1-chloro-2-bromo-1-(ethylselanyl)butane.

    Oxidation: Selenoxide or selenone derivatives.

    Substitution: Compounds with nucleophilic groups replacing the chlorine atom.

Scientific Research Applications

1-Chloro-1-(ethylselanyl)buta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(ethylselanyl)buta-1,3-diene involves its interaction with various molecular targets and pathways:

    Electrophilic Addition: The compound reacts with electrophiles through the formation of a carbocation intermediate, which is stabilized by resonance.

    Oxidation: The ethylselanyl group undergoes oxidation, leading to the formation of reactive selenium species that can interact with biological molecules.

    Substitution: The chlorine atom is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.

Comparison with Similar Compounds

1-Chloro-1-(ethylselanyl)buta-1,3-diene can be compared with other similar compounds, such as:

    1-Chloro-1-(methylselanyl)buta-1,3-diene: Similar structure but with a methylselanyl group instead of an ethylselanyl group.

    1-Chloro-1-(phenylselanyl)buta-1,3-diene: Contains a phenylselanyl group, which imparts different chemical properties.

    1-Chloro-1-(ethylthio)buta-1,3-diene: Similar structure but with a sulfur atom instead of selenium.

Properties

CAS No.

62807-61-8

Molecular Formula

C6H9ClSe

Molecular Weight

195.56 g/mol

IUPAC Name

1-chloro-1-ethylselanylbuta-1,3-diene

InChI

InChI=1S/C6H9ClSe/c1-3-5-6(7)8-4-2/h3,5H,1,4H2,2H3

InChI Key

XAPFQAKSEKFBMN-UHFFFAOYSA-N

Canonical SMILES

CC[Se]C(=CC=C)Cl

Origin of Product

United States

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